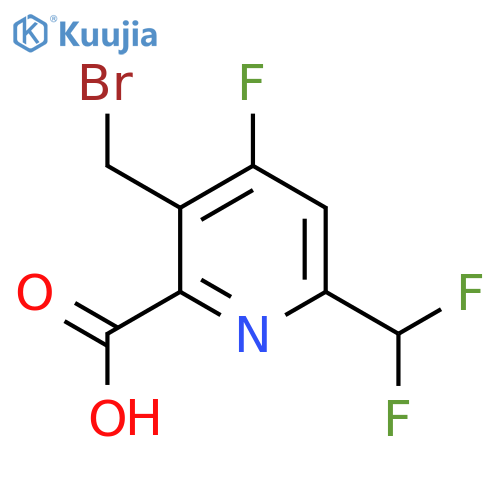Cas no 1804374-16-0 (3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid)

1804374-16-0 structure
商品名:3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid
CAS番号:1804374-16-0
MF:C8H5BrF3NO2
メガワット:284.030011892319
CID:4886095
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid
-
- インチ: 1S/C8H5BrF3NO2/c9-2-3-4(10)1-5(7(11)12)13-6(3)8(14)15/h1,7H,2H2,(H,14,15)
- InChIKey: MZCGFZOQYWKZDQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C(F)F)N=C1C(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 50.2
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031284-500mg |
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid |
1804374-16-0 | 95% | 500mg |
$1,752.40 | 2022-04-02 | |
| Alichem | A029031284-1g |
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid |
1804374-16-0 | 95% | 1g |
$2,750.25 | 2022-04-02 | |
| Alichem | A029031284-250mg |
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid |
1804374-16-0 | 95% | 250mg |
$1,078.00 | 2022-04-02 |
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1804374-16-0 (3-(Bromomethyl)-6-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid) 関連製品
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
